molecular formula C21H21NO4 B2356167 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide CAS No. 1448128-13-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide

Cat. No.: B2356167
CAS No.: 1448128-13-9
M. Wt: 351.402
InChI Key: PCQNCIYKQBCSSL-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a phenylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Alkyne Formation: The but-2-yn-1-yl linker is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzo[d][1,3]dioxole-containing alkyne and the phenylbutanamide. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The alkyne linker can be reduced to form the corresponding alkene or alkane.

    Substitution: The phenylbutanamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing alkynes.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Alkenes or alkanes derived from the alkyne linker.

    Substitution: Various substituted phenylbutanamides depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the phenylbutanamide group, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-18(16-8-4-3-5-9-16)21(23)22-12-6-7-13-24-17-10-11-19-20(14-17)26-15-25-19/h3-5,8-11,14,18H,2,12-13,15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQNCIYKQBCSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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